Puerarin 6''-O-xyloside is a bioactive isoflavone glycoside primarily found in the root of Pueraria lobata (Willd.) Ohwi, commonly known as kudzu. This plant belongs to the Leguminosae family and is widely used in traditional Chinese medicine []. Puerarin 6''-O-xyloside is considered one of the key bioactive components contributing to the diverse pharmacological activities attributed to Pueraria lobata extracts [, ]. Its chemical structure is characterized by a puerarin aglycone linked to a xylose sugar moiety at the 6'' position.
The synthesis of Puerarin 6''-O-xyloside can be achieved through various methods, including enzymatic hydrolysis and chemical synthesis. One notable approach involves the use of ionic liquids in a microwave-assisted hydrolysis process. This method enhances the extraction efficiency of puerarin derivatives from Pueraria lobata extracts.
Puerarin 6''-O-xyloside has a complex molecular structure that includes a xylosyl group attached to the puerarin backbone. The molecular formula is , and it has a molecular weight of approximately 432.41 g/mol.
Puerarin 6''-O-xyloside undergoes several chemical reactions that can affect its biological activity. Notably, it can participate in redox reactions due to its phenolic hydroxyl groups.
The mechanism of action for Puerarin 6''-O-xyloside primarily involves its interaction with cellular pathways that regulate apoptosis and cell proliferation.
Puerarin 6''-O-xyloside exhibits distinct physical and chemical properties that influence its solubility and stability.
Puerarin 6''-O-xyloside has several scientific uses due to its pharmacological properties:
Puerarin 6''-O-xyloside is a specialized isoflavonoid predominantly found in the root system of Pueraria lobata (Willd.) Ohwi, a leguminous plant native to East Asia. This compound is biosynthesized through a sequential glycosylation pathway where puerarin (daidzein-8-C-glucoside) undergoes xylose attachment at the 6''-position of its glucose moiety. The enzymatic catalysis involves UDP-xylosyltransferases, which facilitate the transfer of xylose from UDP-xylose to the C6 hydroxyl group of puerarin’s glucosyl unit [9]. This structural elaboration occurs in the plant’s secondary metabolic pathways as part of its chemical defense mechanism. Pueraria lobata root contains this derivative as a major constituent, with quantitative analyses revealing concentrations of puerarin 6''-O-xyloside ranging from 0.12–1.84 mg/g dry weight, second only to puerarin itself among the plant’s isoflavonoids [9].
The compound’s distribution within Pueraria lobata tissues correlates with ecological adaptation strategies, with root tissues showing significantly higher accumulation than aerial parts. This compartmentalization reflects the plant’s investment in belowground chemical storage for persistent biotic challenges. Advanced chromatographic techniques (e.g., UHPLC-Q-Orbitrap high resolution tandem mass spectrometry) have enabled precise mapping of this compound within the plant’s chemical matrix, confirming its status as a chemotaxonomic marker for authentic Pueraria lobata material [9].
Table 1: Major Isoflavones in Pueraria lobata Root
Compound | Mean Concentration (mg/g dry weight) | Structural Features |
---|---|---|
Puerarin | 1.5 - 32.8 | C-8 glucoside of daidzein |
Puerarin 6''-O-xyloside | 0.12 - 1.84 | 6''-xylosylated puerarin |
3′-Methoxy puerarin | 0.08 - 0.74 | 3′-methoxylated puerarin |
3′-Hydroxy puerarin | 0.05 - 0.63 | 3′-hydroxylated puerarin |
The ethnopharmacological use of Pueraria lobata roots (Gegen in Traditional Chinese Medicine) dates back over two millennia, documented initially in the "Shennong Bencao Jing" (Divine Farmer’s Materia Medica, circa 200 Before Common Era). While historical texts did not isolate specific compounds, they described the root’s applications for fever management, inflammatory conditions, and cardiovascular support—conditions now scientifically associated with isoflavonoid bioactivities [2] [8]. The 20th century marked a transition from crude preparations to targeted phytochemical investigations, with puerarin identified as a primary active constituent in the 1950s. This discovery spurred interest in its derivatives, leading to the isolation and characterization of puerarin 6''-O-xyloside in the late 20th century through advanced chromatographic techniques [8].
Traditional processing methods such as honey-frying or vinegar-processing were empirically developed to modify the therapeutic profile of Gegen, potentially influencing the relative abundance or bioavailability of minor constituents like puerarin 6''-O-xyloside. Contemporary research has validated the historical emphasis on Gegen for "blood activation" and "stasis elimination," with puerarin 6''-O-xyloside demonstrating targeted antitumor and anti-osteoporotic activities that align with these traditional claims [6] [8]. The compound exemplifies how modern phytochemistry can decode historical empirical knowledge into mechanism-based therapeutic applications.
The structural uniqueness of puerarin 6''-O-xyloside lies in its disaccharide-like architecture: a xylosyl-α-(1→6)-glucose unit attached at the C-8 position of the daidzein core. This modification profoundly alters its physicochemical and biological properties compared to puerarin:
Table 2: Structure-Activity Relationships of Puerarin Derivatives
Structural Feature | Puerarin 6''-O-Xyloside | Puerarin |
---|---|---|
Glycosylation Pattern | Xylosyl-α-(1→6)-glucose at C-8 | Glucose at C-8 |
Molecular Weight (g/mol) | 548.49 | 416.38 |
Antitumor Activity | Mitochondrial apoptosis induction | Weak or absent |
Caspase-3 Activation | 3.8-fold increase (SW480 cells) | Not significant |
Osteoprotegerin Modulation | 2.3-fold OPG/RANKL ratio increase | 1.2-fold increase |
The xylosyl group thus acts as a bioactive pharmacophore, enabling hydrogen bonding with residues in caspase-3’s active site (binding affinity −9.2 kilocalorie/mole) and B-cell lymphoma 2’s hydrophobic cleft, as confirmed through molecular docking simulations [3] [6]. This derivative-specific targeting exemplifies how subtle structural variations in phytochemicals can diversify therapeutic outcomes, positioning puerarin 6''-O-xyloside as a distinct entity rather than merely a puerarin metabolite.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0